Diméro de Etoxiquina

Descripción general

Descripción

Ethoxyquin dimer, also known as 2,6-di-tert-butyl-4-ethyl-1,4-benzoquinone, is a synthetic chemical compound that has been used in laboratory experiments to study its biochemical and physiological effects. It is a dimer, meaning it consists of two molecules of the same compound linked together. Ethoxyquin dimer has been used in a variety of scientific research applications, including as an antioxidant, a preservative, and a biocide. It has also been used in the production of pharmaceuticals, cosmetics, and food products.

Aplicaciones Científicas De Investigación

Antioxidante en la Alimentación Animal

El diméro de etoxiquina es un producto principal de oxidación de la etoxiquina, que es un antioxidante común ampliamente utilizado en la alimentación animal . Previene eficazmente la oxidación de los componentes de grasa y proteína en la alimentación animal durante el almacenamiento .

Preservación de Vitaminas en la Alimentación Animal

La etoxiquina, y por extensión sus productos de oxidación, incluido el this compound, pueden preservar la vitamina A y la vitamina E en la alimentación animal al prevenir la formación de peróxidos .

Residuos en los Tejidos Animales

El suplemento de etoxiquina en la alimentación animal puede conducir a residuos de etoxiquina y sus principales productos de oxidación, incluido el this compound, en el tejido animal . Esto es importante para comprender la transferencia de estos compuestos de la alimentación al tejido animal .

Posibles Riesgos para la Salud

La presencia de etoxiquina y sus productos de oxidación, incluido el this compound, en el tejido animal podría suponer posibles riesgos para la salud de los consumidores . Esta es un área de estudio significativa para la seguridad alimentaria y la salud del consumidor .

Química Analı́tica

El this compound se utiliza como marcador en química analı́tica, en particular en la determinación cuantitativa simult ánea de etoxiquina y sus principales metabólitos en tejidos animales .

Estudios Regulatorios

El this compound se estudia en el contexto de la ciencia reguladora. Por ejemplo, la Administración de Alimentos y Medicamentos de EE. UU. (FDA) y la Comisión Europea han establecido límites para los niveles de etoxiquina en la alimentación animal y los tejidos, en parte debido a las preocupaciones sobre el metabolismo y los estudios toxicológicos de la etoxiquina y sus productos de oxidación, incluido el this compound

Mecanismo De Acción

Target of Action

Ethoxyquin Dimer, a metabolite of Ethoxyquin , primarily targets polyunsaturated fatty acids in animal feed . It acts as an antioxidant, preventing the oxidation of these fatty acids .

Mode of Action

The primary mode of action of Ethoxyquin Dimer is through its antioxidative properties . It interacts with polyunsaturated fatty acids, preventing their oxidation and preserving their nutritional value . This antioxidative action helps to maintain the quality of animal feed during storage .

Biochemical Pathways

It is known that the compound plays a role in the oxidative stress response . It has been associated with the activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes .

Pharmacokinetics

The pharmacokinetics of Ethoxyquin Dimer involve its absorption, distribution, metabolism, and excretion (ADME). Ethoxyquin, from which Ethoxyquin Dimer is derived, is rapidly absorbed after oral administration . It undergoes oxidation in feed materials and in animals, leading to the formation of several compounds, including Ethoxyquin Dimer . The residues of Ethoxyquin and its major oxidation products, including Ethoxyquin Dimer, can be found in animal tissues .

Result of Action

The primary result of Ethoxyquin Dimer’s action is the prevention of oxidation in animal feed, preserving the nutritional value of the feed . The residues of ethoxyquin and its oxidation products, including ethoxyquin dimer, in animal tissues may pose potential health hazards to consumers .

Action Environment

The action of Ethoxyquin Dimer can be influenced by various environmental factors. For instance, the use of Ethoxyquin in animal feed can lead to the formation and accumulation of Ethoxyquin Dimer in animal tissues . The safety of Ethoxyquin as a feed additive has been a subject of concern due to potential food safety issues .

Safety and Hazards

The safety of EQDM is a concern due to its potential health hazards to consumers . The US Food and Drug Administration (FDA) has stipulated that the EQ limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle . Moreover, the European Commission has temporarily forbidden the supplement of EQ in animal feed partly because of the lack of data about the EQ metabolism and related toxicological studies .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethoxyquin Dimer interacts with various biomolecules in the body. It is involved in biochemical reactions that can lead to its residue in animal tissues

Cellular Effects

It is known that the application of Ethoxyquin in animal feed can lead to the residues of Ethoxyquin Dimer in fat, kidney, liver, and muscle tissues .

Molecular Mechanism

It is known to be an oxidation product of Ethoxyquin

Temporal Effects in Laboratory Settings

It has been found in animal tissues after the administration of Ethoxyquin, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Ethoxyquin Dimer is involved in the metabolic pathways of Ethoxyquin. It is an oxidation product of Ethoxyquin

Transport and Distribution

It has been found in fat, kidney, liver, and muscle tissues after the administration of Ethoxyquin .

Propiedades

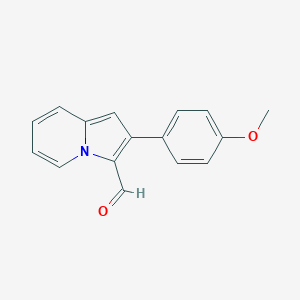

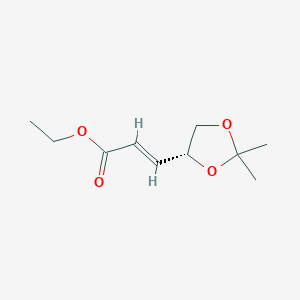

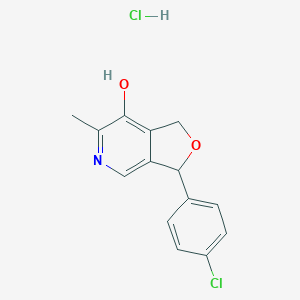

IUPAC Name |

6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCXDKKEKXRNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569133 | |

| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74681-77-9 | |

| Record name | Ethoxyquin dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

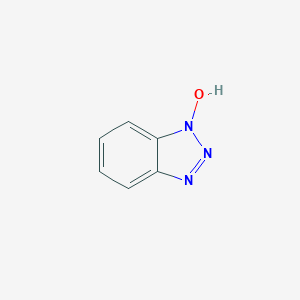

![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)

![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)